Plazomicin sulfate is a next-generation aminoglycoside antibiotic developed to combat multidrug-resistant bacterial infections, particularly those caused by Enterobacteriaceae. It is synthesized from sisomicin, a naturally occurring aminoglycoside, and features modifications that enhance its efficacy against resistant strains. Plazomicin sulfate is notable for its ability to resist enzymatic modifications that typically inactivate other aminoglycosides, making it a valuable option in clinical settings.
Plazomicin sulfate was developed by Achaogen and later marketed by Cipla USA. The compound is derived from sisomicin through a series of chemical modifications designed to improve its pharmacological properties and resistance to bacterial enzymes that confer resistance to traditional aminoglycosides .
The synthesis of plazomicin involves several key steps starting from sisomicin sulfate, which serves as the initial material. The process can be summarized as follows:
This method streamlines the synthesis process, improving yield and simplifying post-treatment steps compared to previous methods.
The molecular formula of plazomicin is . Its structure includes:
Plazomicin's structure allows it to maintain binding affinity to the bacterial ribosome while being less susceptible to enzymatic degradation than its parent compound, sisomicin .
Plazomicin undergoes various chemical reactions typical of aminoglycosides:
Plazomicin exerts its antibacterial effects primarily through binding to the 30S ribosomal subunit. This interaction leads to:
The compound's resistance to common aminoglycoside-modifying enzymes enhances its effectiveness against resistant strains .
These properties contribute to its application in clinical microbiology for susceptibility testing against resistant bacterial strains .
Plazomicin sulfate has significant applications in clinical microbiology:
The compound's broad-spectrum activity makes it an important tool in combating antibiotic resistance in clinical practice .
Plazomicin sulfate exerts its bactericidal effect primarily through high-affinity binding to the bacterial 30S ribosomal subunit, specifically targeting the decoding aminoacyl-tRNA site (A-site) within the 16S rRNA. This interaction disrupts essential protein synthesis machinery in susceptible bacteria [1] [2] [4].
Crystallographic studies reveal that plazomicin binds within the major groove of helix 44 (h44) of 16S rRNA, inducing base flipping of two conserved adenine residues (A1492 and A1493, E. coli numbering) out of the RNA helix [1]. This binding is stabilized by an extensive network of specific molecular interactions:
Table 1: Key Interactions Between Plazomicin Sulfate and 16S rRNA Nucleotides
Plazomicin Functional Group | 16S rRNA Nucleotide | Interaction Type |
---|---|---|
N1 amino group (central ring) | G1494 | Hydrogen bonding |
N3 amino group (central ring) | U1495 | Hydrogen bonding |
O5 hydroxyl (central ring) | C1407, G1494 | Hydrogen bonding |
HABA tail substituent | U1498 | Hydrogen bonding |
6′-hydroxyethyl tail hydroxyl/amino groups | A1408 | Pseudo-base-pairing |
Double-prime ring hydroxyls | G1405 (N7, O6) | Hydrogen bonding |
Double-prime ring | Phosphate oxygens (U1405, U1406) | Electrostatic |
The synthetic hydroxy-aminobutyric acid (HABA) moiety at N1 forms critical hydrogen bonds with U1498, while the 6′-hydroxyethyl (HE) extension engages in unique pseudo-base-pairing with A1408 – an interaction not observed with classical aminoglycosides [1] [5]. The double-prime ring anchors the molecule via contacts with G1405 and the phosphate backbone [1].
Plazomicin binding triggers a localized conformational shift within the ribosomal A-site. The displacement of A1492 and A1493 from h44 mimics the conformational state typically induced by cognate codon-anticodon pairing. This "locking" mechanism stabilizes near-cognate tRNA binding, directly facilitating translational errors [1] [4]. The HABA tail-induced interaction with U1498 further rigidifies the rRNA structure around the A-site, reducing ribosomal flexibility essential for accurate decoding. These combined effects disrupt the ribosomal machinery's ability to discriminate between correct and incorrect aminoacyl-tRNAs [1].
While plazomicin shares the core deoxystreptamine ring and A-site binding locus with classical 4,6-disubstituted aminoglycosides (e.g., gentamicin, tobramycin, amikacin), its synthetic modifications confer distinct ribosomal binding advantages and resistance evasion:
Table 2: Ribosomal Targeting Comparison of Plazomicin vs. Classical Aminoglycosides
Characteristic | Plazomicin Sulfate | Classical Aminoglycosides (e.g., Amikacin, Gentamicin) |
---|---|---|
Primary Binding Site | 16S rRNA A-site (h44) | 16S rRNA A-site (h44) |
Secondary Binding Site(s) | None detected | Often helix 69 (23S rRNA) |
Key Unique Interactions | HABA-U1498; 6′-HE pseudo-base-pair w/ A1408 | Absent |
Susceptibility to AME* Protection | Resistant to most AMEs due to structural modifications | Susceptible to inactivation by AMEs targeting hydroxyl/amino groups at 3',4',6' positions |
Impact of 16S rRNA Methylation | Susceptible (binds same site) | Susceptible |
AME: Aminoglycoside Modifying Enzyme |
The HABA extension at N1 and the hydroxyethyl group at position 6′ sterically hinder access of many aminoglycoside-modifying enzymes (AMEs) to their typical modification sites on the aminoglycoside scaffold. Crucially, these extensions do not impede ribosome binding affinity. Instead, the 6′-HE group enables the novel interaction with A1408, potentially enhancing A-site occupancy compared to some older aminoglycosides lacking this group [1] [3] [4]. However, similar to all aminoglycosides targeting this site, plazomicin remains vulnerable to resistance mediated by 16S rRNA methyltransferases (e.g., ArmA, RmtC), which methylate the N7 position of G1405, directly blocking drug binding [1] [3] [4].
The primary mechanism by which plazomicin sulfate induces bactericidal effects is through the catastrophic disruption of translational fidelity. By binding the ribosomal A-site and stabilizing the "flipped-out" conformation of A1492 and A1493, plazomicin forces the ribosome into a hyper-accommodative state [1] [2]. This state reduces the energy barrier for the binding of near-cognate aminoacyl-tRNAs to the A-site – tRNAs carrying anticodons that do not perfectly complement the mRNA codon being translated [1] [4]. Consequently, incorrect amino acids are incorporated into the growing polypeptide chain. The specific interactions involving the HABA tail (with U1498) and the 6′-HE group (with A1408) contribute significantly to this rigidification of the A-site, making plazomicin particularly potent in inducing misreading [1] [5]. The frequency of errors increases proportionally with plazomicin concentration, leading to a toxic accumulation of misfolded, non-functional, or prematurely terminated proteins within the bacterial cell [2] [4].
Beyond promoting errors during the elongation phase of translation, plazomicin sulfate also significantly interferes with the accurate termination of protein synthesis. Misfolded proteins generated by rampant misincorporation often expose hydrophobic regions normally buried within correctly folded structures. These aberrant proteins overwhelm the bacterial quality control systems, notably the chaperones (e.g., DnaK, GroEL/ES) and ATP-dependent proteases (e.g., Lon, ClpXP) responsible for refolding or degrading damaged proteins [1] [4]. The accumulation of misfolded proteins triggers toxic aggregates and induces severe cellular stress, contributing to membrane damage and leakage. Furthermore, evidence suggests that aminoglycosides like plazomicin can interfere with the proper recognition of stop codons (UAA, UAG, UGA) by release factor proteins (RF1, RF2). This interference can lead to either premature termination during elongation or, conversely, failure to terminate at stop codons, resulting in extended, potentially dysfunctional polypeptides [1] [4]. The combined effects of pervasive mistranslation and disrupted termination ultimately lead to proteotoxic stress, collapse of essential cellular functions, and bacterial cell death.
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